

Structural Isomers of Phenyl Methoxybenzoate: A Technical Analysis

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Compound of Interest

Compound Name: *Phenyl 3-methoxybenzoate*

CAS No.: 65853-67-0

Cat. No.: B1297528

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Executive Summary

Phenyl methoxybenzoate represents a class of aromatic esters widely utilized in liquid crystal engineering, polymer synthesis, and medicinal chemistry. While the molecular formula

encompasses various constitutional isomers (including methoxyphenyl benzoates), this guide focuses on the three specific regioisomers where the methoxy group is attached to the benzoate moiety: Phenyl 2-methoxybenzoate (Ortho), **Phenyl 3-methoxybenzoate** (Meta), and Phenyl 4-methoxybenzoate (Para).

The distinction between these isomers is not merely academic; the position of the methoxy group dictates the molecule's mesogenic properties (liquid crystallinity), hydrolytic stability, and spectroscopic signature. This guide synthesizes the physicochemical properties, synthesis protocols, and reactivity profiles of these isomers for researchers in drug discovery and materials science.

Chemical Identity and Structural Isomerism

The three primary isomers differ by the position of the methoxy substituent relative to the ester carbonyl group. This positional change alters the molecular symmetry and electronic environment of the ester linkage.

Isomer	Common Name	CAS Number	IUPAC Name	Key Characteristic
Ortho	Phenyl o-anisate	10268-71-0	Phenyl 2-methoxybenzoate	High steric hindrance; twisted conformation.
Meta	Phenyl m-anisate	65853-67-0	Phenyl 3-methoxybenzoate	Inductively activated; chemically distinct reactivity.
Para	Phenyl p-anisate	4181-97-9	Phenyl 4-methoxybenzoate	High symmetry; mesogenic (liquid crystal) precursor.

Conformational Analysis

- **Ortho-Isomer:** The 2-methoxy group exerts significant steric pressure on the carbonyl group, forcing the ester linkage to rotate out of coplanarity with the benzene ring. This "ortho-effect" inhibits resonance delocalization, affecting both UV absorption and reactivity.
- **Para-Isomer:** The molecule maintains a planar, rod-like (calamitic) structure, maximizing π -conjugation. This structural anisotropy is critical for its application in liquid crystals (mesophases).

Synthesis Strategies

The synthesis of phenyl methoxybenzoates requires overcoming the lower nucleophilicity of phenol compared to aliphatic alcohols. Two primary pathways are recommended: Classical Acylation and Green Transesterification.

Protocol A: Acid Chloride Acylation (Standard)

This method is preferred for small-scale, high-purity synthesis of all three isomers.

Reagents: Methoxybenzoyl chloride (o-, m-, or p- isomer), Phenol, Triethylamine (TEA), Dichloromethane (DCM).

Step-by-Step Methodology:

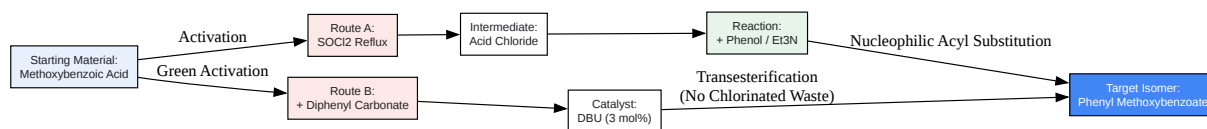
- Preparation: Dissolve 1.0 eq of Phenol and 1.2 eq of TEA in anhydrous DCM under atmosphere. Cool to 0°C.
- Addition: Dropwise add 1.05 eq of the respective Methoxybenzoyl chloride dissolved in DCM. The slight excess ensures complete consumption of the limiting phenol.
- Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Quench & Workup: Quench with 1M HCl (removes TEA and hydrolyzes unreacted acid chloride). Wash organic layer with sat. (removes byproduct acid) and Brine.
- Purification: Recrystallize from Ethanol (for Para) or Column Chromatography (for Ortho/Meta).

Protocol B: Diphenyl Carbonate Transesterification (Green Chemistry)

Avoids corrosive acid chlorides, suitable for scale-up.

Reagents: Methoxybenzoic acid, Diphenyl carbonate (DPC), DBU (catalyst). Mechanism: DPC activates the acid in situ, transferring the phenyl group.

Synthesis Workflow Visualization



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Figure 1: Dual synthetic pathways for phenyl methoxybenzoates. Route A is standard for laboratory synthesis; Route B offers a greener alternative for scale-up.

Spectroscopic Characterization

Differentiation of the isomers is best achieved using

NMR. The position of the methoxy group alters the splitting pattern and chemical shift of the aromatic protons.

Comparative NMR Data (CDCl₃, 400 MHz)

Proton Environment	Ortho (2-OMe)	Meta (3-OMe)	Para (4-OMe)
Methoxy (-OCH ₃)	3.92 (s)	3.86 (s)	3.89 (s)
Benzoate H-2/H-6	8.05 (dd)	7.75 (m)	8.15 (d, J=8.8 Hz)
Benzoate H-3/H-5	7.02 (m)	7.18 (m)	6.98 (d, J=8.8 Hz)
Phenoxy Ring	7.20 - 7.45 (m)	7.20 - 7.45 (m)	7.20 - 7.45 (m)
Splitting Pattern	Complex ABCD	Complex ABCD	Distinct AA'BB' System

Diagnostic Insight:

- Para Isomer: Look for the symmetric "roofed" doublets (AA'BB') in the aromatic region (approx 7.0 and 8.1 ppm).
- Ortho Isomer: The H-6 proton (adjacent to carbonyl) is deshielded (~8.05 ppm) but appears as a doublet of doublets. The methoxy signal is slightly downfield due to the proximity to the carbonyl oxygen (field effect).

Reactivity and Stability: Hydrolysis Kinetics

For drug development professionals, the hydrolytic stability of the ester bond is a critical pharmacokinetic parameter. The rate of alkaline hydrolysis (

mechanism) varies significantly among the isomers due to competing steric and electronic effects.

Mechanistic Drivers

- Electronic Effect (Hammett

):

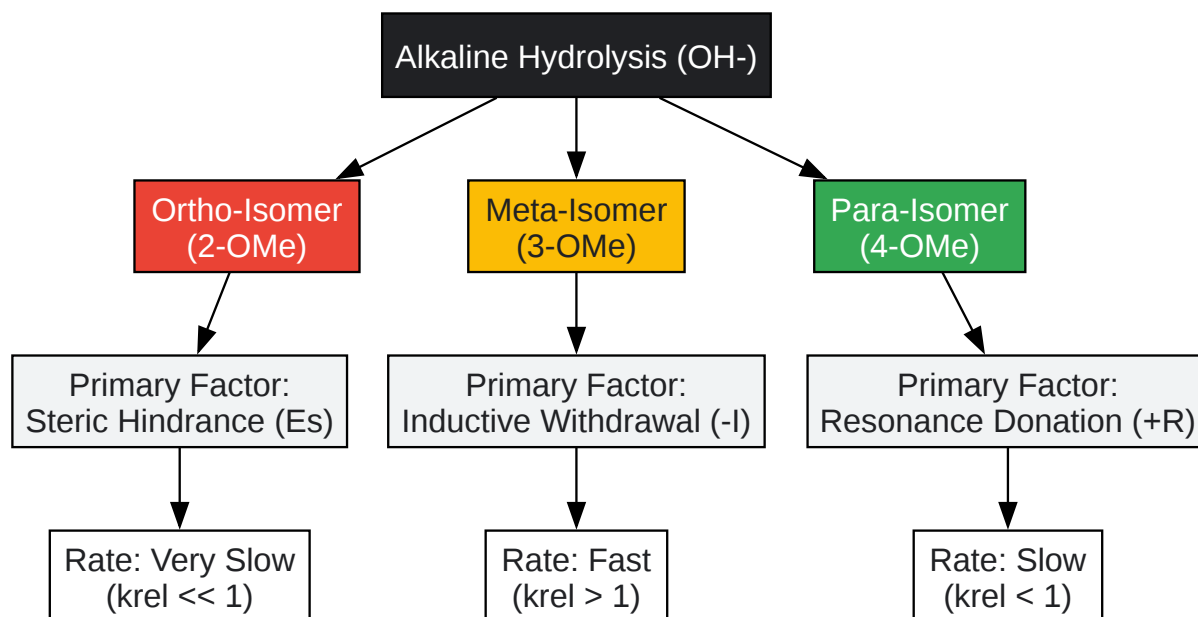
- Para (+R > -I): The methoxy group donates electrons via resonance, stabilizing the carbonyl carbon and reducing its electrophilicity. Result: Slower hydrolysis than unsubstituted phenyl benzoate.
- Meta (-I dominant): Resonance is decoupled. The inductive withdrawal increases the electrophilicity of the carbonyl carbon. Result: Faster hydrolysis.

- Steric Effect (Taft

):

- Ortho: The bulk of the methoxy group physically blocks the approach of the hydroxide nucleophile. Despite any electronic effects, the steric barrier is usually the dominant factor. Result: Significantly slowest hydrolysis.

Hydrolysis Decision Tree



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Figure 2: Kinetic profile of phenyl methoxybenzoate isomers under alkaline conditions. Relative rates (

) are compared to unsubstituted phenyl benzoate.

Applications in Research & Development

Liquid Crystal Engineering (Para-Isomer)

Phenyl 4-methoxybenzoate is a classic mesogen. Its high aspect ratio and structural rigidity allow it to form nematic liquid crystal phases.

- Application: Used as a core structure in the synthesis of ferroelectric liquid crystals. The ester linkage decouples the

-systems slightly compared to biphenyls, lowering transition temperatures to usable ranges.

Biological Activity (Ortho/Meta Isomers)

Phenyl benzoates are often investigated as prodrugs or bioisosteres.

- Ortho-Isomer: The steric bulk can improve metabolic stability against esterases, potentially prolonging half-life in vivo.
- Antimicrobial Potential: Derivatives of phenyl benzoates have shown activity against *S. aureus* and *C. albicans*, with the lipophilicity of the phenyl ring facilitating membrane penetration.

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Sources

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- [2. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem](#)
[pubchem.ncbi.nlm.nih.gov]
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